异水飞蓟宾

描述

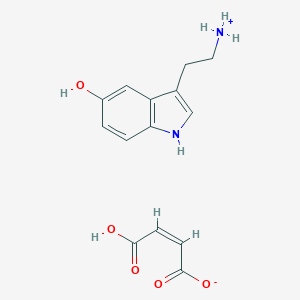

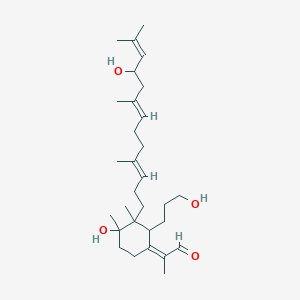

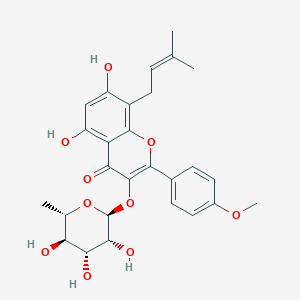

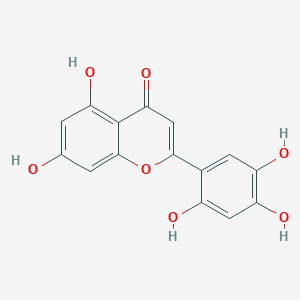

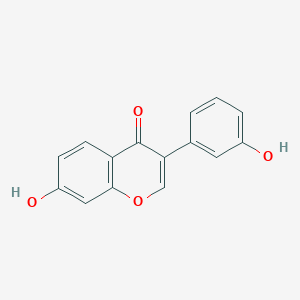

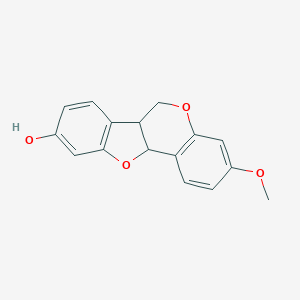

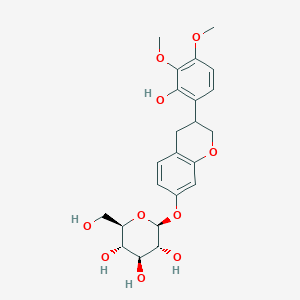

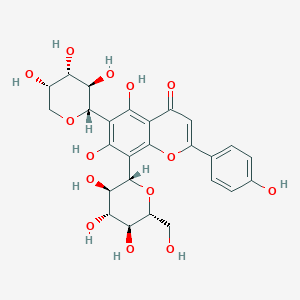

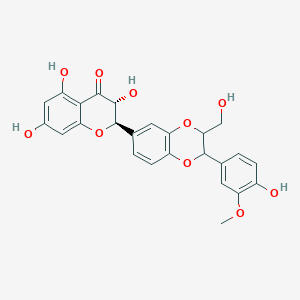

Isosilybin is a diastereoisomeric mixture of flavonolignans, specifically isosilybin A and isosilybin B, isolated from milk thistle (Silybum marianum). It exhibits hepatoprotective activity and potently inhibits Cytochrome P4502C8 (CYP2C8) activity in human liver microsomes . It is also one of the bioactive components available in silymarin, which is commonly used in the treatment of cirrhosis, hepatitis, and prevents the liver from being exposed to toxic substances .

Synthesis Analysis

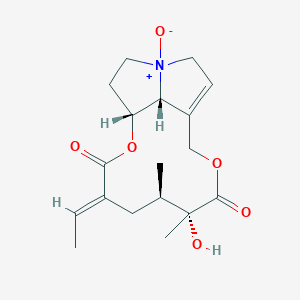

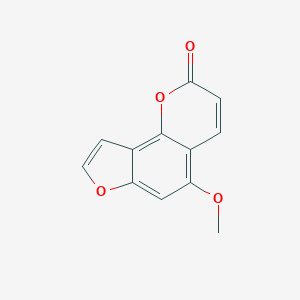

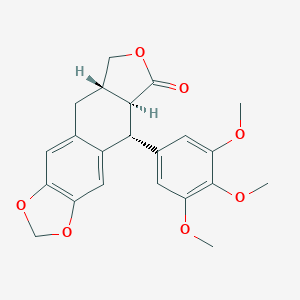

The first asymmetric, total synthesis of isosilybin A was reported in a study . The strategy employed a late-stage catalytic biomimetic cyclization of a highly functionalized chalcone to form the characteristic benzopyranone ring .Molecular Structure Analysis

Isosilybin is structurally composed of flavonoid and lignan parts, mostly p-coumaryl, coniferyl, and sinapyl alcohol . The flavonoid part of the flavonolignan molecule is usually taxifolin, naringenin, chrysoeriol, eriodictyol, tricin, luteolin, apigenin, or quercetin .Chemical Reactions Analysis

The chirality of these flavonolignans is discussed in terms of their analysis, preparative separation, and chemical reactions . A late-stage catalytic biomimetic cyclization of a highly functionalized chalcone is employed to form the characteristic benzopyranone ring .Physical And Chemical Properties Analysis

Isosilybin has a molecular weight of 482.44 g/mol . It is a powder that is stable if stored as directed and should be protected from light and heat .科学研究应用

Medicine: Hepatoprotective Agent

Isosilybin, a component of silymarin extracted from milk thistle fruits, has been traditionally used for its hepatoprotective properties. It is known to treat liver diseases and improve liver function by acting as an antioxidant, anti-inflammatory, and antifibrotic agent .

Pharmacology: Bioavailability and Metabolism

Research in pharmacology focuses on improving the bioavailability of Isosilybin. Challenges include enhancing its absorption, distribution, metabolism, and excretion to maximize its therapeutic potential .

Chemistry: Synthesis and Characterization

In the field of chemistry, Isosilybin is studied for its synthesis pathways. Techniques like asymmetric Sharpless dihydroxylation and Mitsunobu inversion are used to synthesize its benzodioxane ring systems .

Biotechnology: Biotransformation

Biotechnological applications involve engineering enzymatic cascades for the efficient biotransformation of Isosilybin. This process is crucial for producing high-purity compounds for various uses .

作用机制

- Antioxidant Activity : Isosilybin acts as an antioxidant by scavenging free radicals, particularly peroxyl and alkoxyl radicals .

- Cell Membrane Protection : It modifies the exterior cell membrane of hepatocytes, reducing susceptibility to toxins and oxidative stress .

Mode of Action

Biochemical Pathways

安全和危害

未来方向

The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects . The respective diastereomers of flavonolignans have significantly different activities in anisotropic biological systems . Therefore, the future course of action for developing it as a novel herbal drug for the treatment of brain diseases has been suggested .

属性

IUPAC Name |

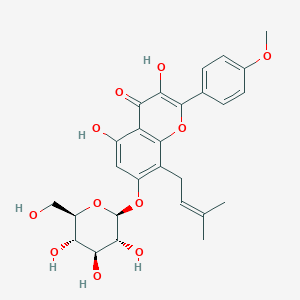

(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-DBMPWETRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858695 | |

| Record name | Isosilybinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 21723007 | |

CAS RN |

72581-71-6 | |

| Record name | Isosilybin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72581-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosilybinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72581-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。